![molecular formula C21H24N4O3 B12539469 6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine CAS No. 663597-19-1](/img/structure/B12539469.png)
6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine is a complex organic compound with a molecular formula of C21H24N4O3 It is characterized by the presence of a quinazoline core, a nitro group, and a pentyloxyphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by nitration and subsequent substitution reactions to introduce the pentyloxyphenyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired properties of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized quinazolinamines .
Wissenschaftliche Forschungsanwendungen
6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and inhibition.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The quinazoline core may also interact with enzymes or receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Quinazolinamine: Lacks the nitro and pentyloxyphenyl groups, resulting in different chemical properties.
6-Nitroquinazoline: Similar nitro group but lacks the pentyloxyphenyl substituent.
N-[2-(4-Phenyl)ethyl]quinazolinamine: Similar structure but without the nitro group.
Uniqueness
6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine is unique due to the combination of its nitro group, pentyloxyphenyl substituent, and quinazoline core. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
663597-19-1 |
|---|---|
Molekularformel |
C21H24N4O3 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
6-nitro-N-[2-(4-pentoxyphenyl)ethyl]quinazolin-4-amine |
InChI |
InChI=1S/C21H24N4O3/c1-2-3-4-13-28-18-8-5-16(6-9-18)11-12-22-21-19-14-17(25(26)27)7-10-20(19)23-15-24-21/h5-10,14-15H,2-4,11-13H2,1H3,(H,22,23,24) |
InChI-Schlüssel |
VKXNWSPSWLFVBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


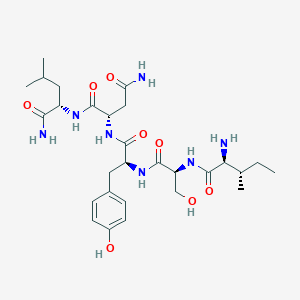
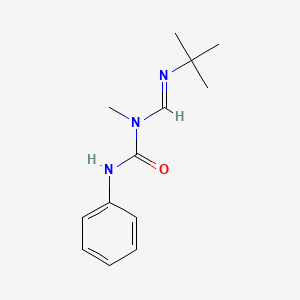

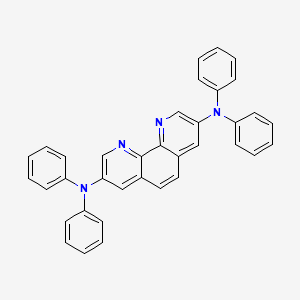
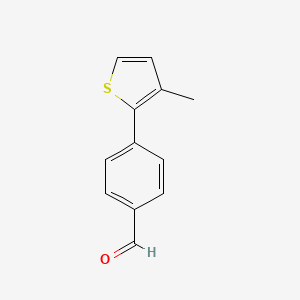
![1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride](/img/structure/B12539427.png)
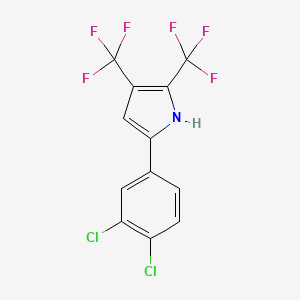

![1-[4-(Methylsulfanyl)naphthalen-1-yl]propan-1-one](/img/structure/B12539442.png)
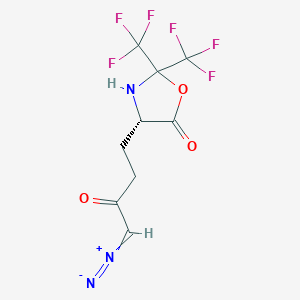
![3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate](/img/structure/B12539457.png)
![4-[2-(Azulen-1-yl)ethenyl]pyridine](/img/structure/B12539458.png)
![7,9-Diphenyl-2-oxa-3,8-diazaspiro[4.5]deca-6,9-diene-1,4-dione](/img/structure/B12539459.png)
![Butanoic acid, 4-oxo-4-[[2-(4-thiazolyl)-1H-benzimidazol-5-yl]amino]-](/img/structure/B12539463.png)
